N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride
Overview
Description
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride is a chemical compound that features a thiophene ring substituted with a sulfonamide group, a piperidine ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonation reactions, where the thiophene ring is treated with sulfonyl chlorides in the presence of a base.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the sulfonamide group reacts with piperidine derivatives.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes typically use automated reactors and precise control of reaction conditions to optimize the synthesis steps mentioned above.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride can be compared with other similar compounds, such as:
Thiophene-2-sulfonamide: Lacks the piperidine and methyl groups, resulting in different chemical properties and biological activities.
N-Methyl-N-(piperidin-4-yl)benzene-sulfonamide: Contains a benzene ring instead of a thiophene ring, leading to variations in reactivity and applications.
N-Methyl-N-(piperidin-4-yl)pyridine-2-sulfonamide: Features a pyridine ring, which can alter its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylthiophene-2-sulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-12(9-4-6-11-7-5-9)16(13,14)10-3-2-8-15-10;/h2-3,8-9,11H,4-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEXDMQCVVWWIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)C2=CC=CS2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261235-32-8 | |
Record name | 2-Thiophenesulfonamide, N-methyl-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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